3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride
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Overview
Description
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a sulfanyl group, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyltrimethylsilane: Used in similar trifluoromethylation reactions.
Trifluoromethyl ketones: Valuable in synthetic chemistry for their reactivity and stability.
Trifluoromethyl sulfone: Used in the synthesis of fluorinated compounds.
Uniqueness
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride is unique due to its combination of a trifluoromethyl group with an azetidine ring, providing distinct reactivity and stability compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C5H9ClF3NS |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanylmethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NS.ClH/c6-5(7,8)10-3-4-1-9-2-4;/h4,9H,1-3H2;1H |
InChI Key |
CCQLHOCLGPOPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CSC(F)(F)F.Cl |
Origin of Product |
United States |
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